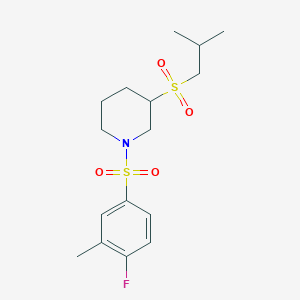

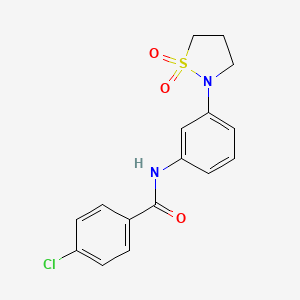

5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDMT, and it is a versatile reagent that can be used in the synthesis of various compounds.

Wissenschaftliche Forschungsanwendungen

Condensing Agent in Organic Synthesis

5-Chloro-N-((4,6-Dimethoxy-1,3,5-Triazin-2-yl)Methyl)Thiophene-2-Carboxamide and its derivatives are used in organic synthesis. For instance, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a related compound, has been synthesized and utilized effectively for the condensation of carboxylic acids and amines to form corresponding amides and esters. This method is practical due to its atmospheric condition operation and easy removal of by-products (Kunishima et al., 1999).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds, such as benzodifuranyls, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant analgesic and anti-inflammatory activities and are potential COX-1/COX-2 inhibitors, showing high efficacy in medical research (Abu‐Hashem et al., 2020).

Photostabilizers for Poly(Vinyl Chloride)

Derivatives of 5-Chloro-N-((4,6-Dimethoxy-1,3,5-Triazin-2-yl)Methyl)Thiophene-2-Carboxamide, particularly thiophene derivatives, have been synthesized for use as photostabilizers in rigid poly(vinyl chloride) (PVC). These additives have shown to significantly reduce the photodegradation of PVC, highlighting their potential in material science and polymer stabilization (Balakit et al., 2015).

Synthesis of Aromatic Polyamides

Compounds containing the 5-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide moiety have been used in the synthesis of aromatic polyamides. These polyamides are characterized by their solubility, thermal stability, and have potential applications in high-performance materials due to their inherent properties (Pal et al., 2005).

In Antitumor Research

Related triazine compounds have been investigated for their antitumor properties. For instance, the compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a similar molecule, shows curative activity against certain leukemias and may act as a prodrug in cancer therapy (Stevens et al., 1984).

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide interacts with its targets by forming an active ester. This ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide Similar compounds are known to be involved in the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters .

Result of Action

The molecular and cellular effects of 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide Similar compounds are known to result in the formation of amides and esters .

Eigenschaften

IUPAC Name |

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O3S/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGTXWNFMLFTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)

![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)

![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)

![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)